CID 6337987

描述

CID 6337987 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. For instance, highlights the use of GC-MS and mass spectrometry (Figure 1C-D) to characterize CID-related compounds, suggesting that this compound may have been analyzed using similar techniques for structural elucidation. If this compound is a phytochemical (as implied by , which references docking studies with phytochemicals), it likely participates in biological interactions, such as enzyme inhibition or substrate binding, akin to betulin-derived compounds (e.g., CID 72326, 64971) discussed in . Its characterization may involve collision-induced dissociation (CID) or high-energy collision-induced dissociation (HCD) for mass spectrometry-based structural analysis .

属性

CAS 编号 |

105038-79-7 |

|---|---|

分子式 |

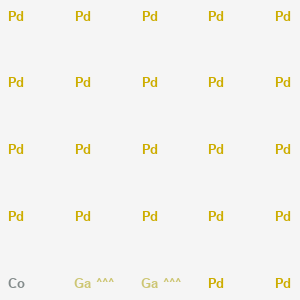

CoGa2Pd22 |

分子量 |

2540 g/mol |

InChI |

InChI=1S/Co.2Ga.22Pd |

InChI 键 |

ZSXQDQLCCCZFME-UHFFFAOYSA-N |

SMILES |

[Co].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |

规范 SMILES |

[Co].[Ga].[Ga].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |

其他CAS编号 |

105038-79-7 |

同义词 |

PTM 88 alloy PTM-88 alloy |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Ptm 88 alloy typically involves the co-reduction of platinum and other metal precursors. One common method is the chemical reduction of metal salts in the presence of a reducing agent such as sodium borohydride or hydrazine. The reaction conditions, including temperature, pH, and concentration of reactants, are carefully controlled to achieve the desired alloy composition and structure .

Industrial Production Methods

In industrial settings, Ptm 88 alloy is often produced using high-temperature techniques such as arc melting or induction melting. These methods involve melting the constituent metals together in a controlled environment to form a homogeneous alloy. The molten alloy is then rapidly cooled to prevent phase separation and ensure a uniform microstructure .

化学反应分析

Types of Reactions

Ptm 88 alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its catalytic activity and are often employed in processes such as fuel cell operation and chemical synthesis .

Common Reagents and Conditions

Oxidation Reactions: Ptm 88 alloy can catalyze the oxidation of small organic molecules, such as methanol and ethanol, in the presence of oxygen.

Reduction Reactions: The alloy is also effective in catalyzing the reduction of oxygen in fuel cells.

Substitution Reactions: Ptm 88 alloy can facilitate substitution reactions where one ligand in a complex is replaced by another.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in fuel cell applications, the primary products are water and electricity, while in chemical synthesis, various organic compounds can be produced .

科学研究应用

Ptm 88 alloy has a wide range of scientific research applications:

作用机制

The catalytic activity of Ptm 88 alloy is primarily attributed to its unique electronic structure and surface properties. The alloy’s platinum atoms provide active sites for the adsorption and activation of reactant molecules. The presence of other metals in the alloy modifies the electronic environment of the platinum atoms, enhancing their catalytic activity and stability .

Molecular Targets and Pathways

In fuel cells, Ptm 88 alloy catalyzes the oxygen reduction reaction (ORR) by facilitating the transfer of electrons from the fuel to oxygen molecules. This process involves the formation of intermediate species, such as hydroxyl and peroxide radicals, which are subsequently reduced to water .

相似化合物的比较

Comparison with Similar Compounds

To contextualize CID 6337987, a comparative analysis with structurally or functionally related compounds is provided below.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Comparative Insights

Structural Diversity and Bioactivity: Betulin (CID 72326) and its derivative 3-O-caffeoyl betulin (CID 10153267) demonstrate how structural modifications (e.g., esterification) enhance solubility and target affinity . If this compound is a similar triterpenoid, its functional groups may dictate its pharmacological profile. Charged molecules like DHEAS (CID 12594) rely on electrostatic interactions for substrate recognition, whereas hydrophobic compounds like ginkgolic acid (CID 5469634) prioritize van der Waals forces .

Analytical Techniques: this compound’s characterization likely involves LC-ESI-MS with in-source CID (as used for ginsenosides in ) or HCD for resolving fragmentation "cut-off" effects seen in traditional CID . Betulin derivatives exhibit distinct MS/MS patterns: CID fragmentation of betulin yields ions at m/z 207 and 189, while HCD provides additional high-accuracy fragments for structural confirmation .

Docking and Binding Studies :

- highlights docking results for phytochemicals, suggesting this compound may interact with targets like enzymes or receptors. For example, betulin derivatives show higher binding energy (-9.2 kcal/mol) compared to irbesartan (-8.5 kcal/mol) .

Fragmentation Mechanisms :

- Sulfonamides analyzed in show that HCD improves fragmentation reproducibility over CID. If this compound contains labile bonds (e.g., glycosidic or ester linkages), HCD could better resolve its fragmentation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。